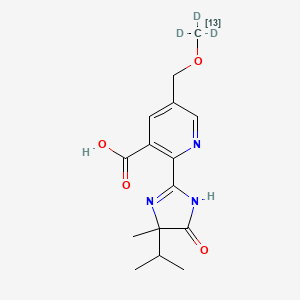
Imazamox-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imazamox-13C,d3 is a labeled version of Imazamox, a systemic herbicide known for its high selectivity, activity, safety, and broad-spectrum efficacy. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in tracing and quantitation during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imazamox-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Imazamox molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using specialized equipment to handle isotopes, followed by rigorous quality control measures to achieve a purity of 99.63% .
化学反応の分析
Types of Reactions
Imazamox-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of this compound .
科学的研究の応用
Imazamox-13C,d3 is extensively used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new herbicides and in environmental studies to monitor the degradation and persistence of herbicides in soil and water
作用機序
Imazamox-13C,d3 exerts its effects by inhibiting the production of acetolactate synthase (ALS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts protein synthesis, interferes with DNA synthesis, and halts cell division and growth, ultimately leading to plant death .
類似化合物との比較
Similar Compounds
Imazapyr: Another imidazolinone herbicide with a similar mechanism of action.
Imazethapyr: Also an imidazolinone herbicide, used for controlling broadleaf weeds and grasses.
Imazapic: Known for its use in controlling annual and perennial grasses and broadleaf weeds.
Uniqueness
Imazamox-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantitation in scientific studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .
特性
分子式 |
C15H19N3O4 |
|---|---|
分子量 |
309.34 g/mol |
IUPAC名 |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-(trideuterio(113C)methoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/i4+1D3 |
InChIキー |
NUPJIGQFXCQJBK-JGWVFYFMSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
正規SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















